molecular formula C11H12O2 B2738462 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone CAS No. 28179-01-3

1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone

Cat. No.: B2738462
CAS No.: 28179-01-3
M. Wt: 176.215
InChI Key: PFTUFNNONHACBX-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a hydroxy group and a ketone group attached to an indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone typically involves the reaction of indanone derivatives with appropriate reagents to introduce the hydroxy and ethanone groups. One common method involves the hydroxylation of 2,3-dihydro-1H-inden-4-one followed by acetylation to yield the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 1-(7-oxo-2,3-dihydro-1H-inden-4-yl)ethanone, while reduction of the ketone group can produce 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanol .

Scientific Research Applications

1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)methanol
  • 1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)propane
  • 1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)butane

Uniqueness

Compared to similar compounds, 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7(12)8-5-6-11(13)10-4-2-3-9(8)10/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTUFNNONHACBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CCCC2=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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